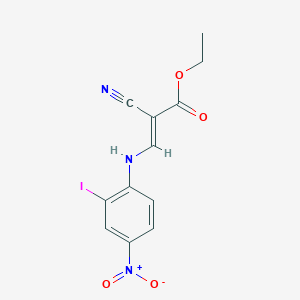
Ethyl2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of cyano, iodo, and nitro functional groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate typically involves a multi-step process. One common method includes the reaction of ethyl cyanoacetate with 2-iodo-4-nitroaniline in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The presence of the iodo group makes it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization to form heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Cyclization: Acidic or basic conditions, often using sulfuric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various nucleophiles.
Reduction: Ethyl 2-cyano-3-((2-amino-4-nitrophenyl)amino)acrylate.
Cyclization: Heterocyclic compounds with potential biological activity.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity. For example, the cyano group can act as an electrophile, while the nitro group can participate in redox reactions, influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate can be compared with similar compounds such as:
Ethyl 2-cyano-3-ethoxyacrylate: Lacks the iodo and nitro groups, resulting in different reactivity and applications.
Ethyl 2-cyano-3-((2-bromo-4-nitrophenyl)amino)acrylate: Similar structure but with a bromo group instead of an iodo group, leading to variations in nucleophilicity and reaction conditions.
Ethyl 2-cyano-3-((2-chloro-4-nitrophenyl)amino)acrylate:
Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate stands out due to its unique combination of functional groups, offering distinct reactivity and versatility in various scientific fields.
Eigenschaften
Molekularformel |
C12H10IN3O4 |
|---|---|
Molekulargewicht |
387.13 g/mol |
IUPAC-Name |
ethyl (E)-2-cyano-3-(2-iodo-4-nitroanilino)prop-2-enoate |
InChI |
InChI=1S/C12H10IN3O4/c1-2-20-12(17)8(6-14)7-15-11-4-3-9(16(18)19)5-10(11)13/h3-5,7,15H,2H2,1H3/b8-7+ |
InChI-Schlüssel |
XAYCLMQTTOACRN-BQYQJAHWSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/NC1=C(C=C(C=C1)[N+](=O)[O-])I)/C#N |
Kanonische SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)[N+](=O)[O-])I)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


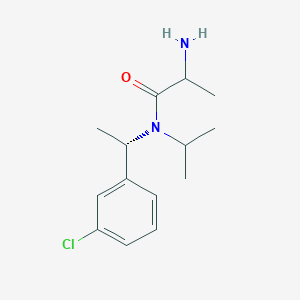
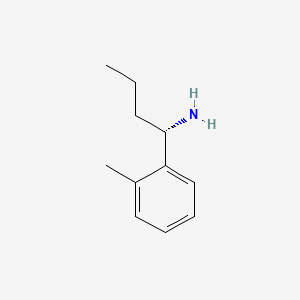
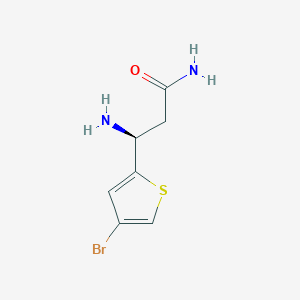
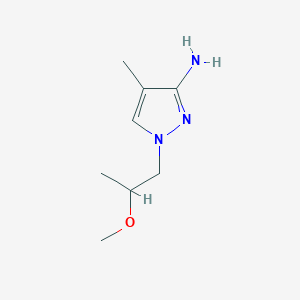
![2-Methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13087292.png)
![Methyl 3'-(acetylamino)[1,1'-biphenyl]-4-carboxylate](/img/structure/B13087295.png)
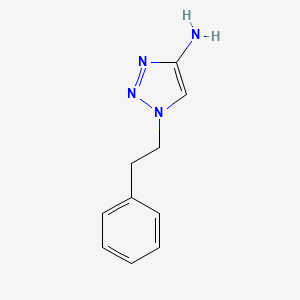

![[3-(4-Methylphenyl)oxetan-3-yl]methanamine](/img/structure/B13087305.png)
![1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13087325.png)



![2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine](/img/structure/B13087357.png)
